Cas no 4054-82-4 (Diisobutyl 2,3-dihydroxysuccinate)

Diisobutyl 2,3-dihydroxysuccinate 化学的及び物理的性質

名前と識別子

-

- Bis(2-methylpropyl) 2,3-dihydroxybutanedioate

- Diisobutyl 2,3-dihydroxysuccinate

- diisobutyl tartrate

- 2,3-Dihydroxybutanedioic acid di(2-methylpropyl) ester

- 2,3-dihydroxy-succinic acid diisobutyl ester

- Butanedioic acid,2,3-dihydroxy-,bis(2-methylpropyl) ester

- Diisobutylracemat

- Diisobutyl-tartrat

- Einecs 223-763-3

- tartaric acid diisobutyl ester

- Traubensaeurediisobutylester

- Weinsaeure-diisobutylester

- NSC51578

- SCHEMBL5481281

- AKOS005171572

- 4054-82-4

- FT-0679094

- NS00124119

- DTXSID20942675

- NSC-51578

- 2050-63-7

-

- MDL: MFCD00129104

- インチ: InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3

- InChIKey: ONZOGXRINCURBP-UHFFFAOYSA-N

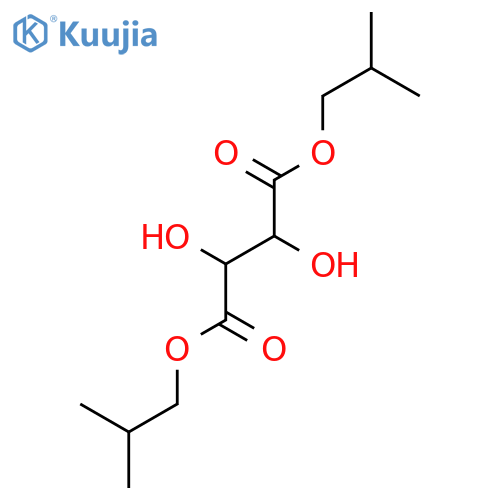

- ほほえんだ: CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O

計算された属性

- せいみつぶんしりょう: 262.14200

- どういたいしつりょう: 262.141638

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 9

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.1

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.139

- ゆうかいてん: No data available

- ふってん: 324°Cat760mmHg

- フラッシュポイント: 114.1°C

- PSA: 93.06000

- LogP: 0.10660

- じょうきあつ: No data available

Diisobutyl 2,3-dihydroxysuccinate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Diisobutyl 2,3-dihydroxysuccinate 税関データ

- 税関コード:2918130000

- 税関データ:

中国税関コード:

2918130000概要:

2918130000酒石酸塩と酒石酸エステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2918130000酒石酸塩とエステル。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Diisobutyl 2,3-dihydroxysuccinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM115895-5g |

diisobutyl 2,3-dihydroxysuccinate |

4054-82-4 | 95% | 5g |

$*** | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735429-1g |

Diisobutyl 2,3-dihydroxysuccinate |

4054-82-4 | 98% | 1g |

¥907.00 | 2024-05-14 | |

| TRC | D020640-500mg |

Diisobutyl 2,3-dihydroxysuccinate |

4054-82-4 | 500mg |

$ 195.00 | 2022-06-06 | ||

| TRC | D020640-2000mg |

Diisobutyl 2,3-dihydroxysuccinate |

4054-82-4 | 2g |

$ 505.00 | 2022-06-06 | ||

| TRC | D020640-1000mg |

Diisobutyl 2,3-dihydroxysuccinate |

4054-82-4 | 1g |

$ 315.00 | 2022-06-06 | ||

| Chemenu | CM115895-25g |

diisobutyl 2,3-dihydroxysuccinate |

4054-82-4 | 95% | 25g |

$*** | 2023-05-30 | |

| Chemenu | CM115895-10g |

diisobutyl 2,3-dihydroxysuccinate |

4054-82-4 | 95% | 10g |

$*** | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735429-5g |

Diisobutyl 2,3-dihydroxysuccinate |

4054-82-4 | 98% | 5g |

¥3057.00 | 2024-05-14 |

Diisobutyl 2,3-dihydroxysuccinate 関連文献

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

Diisobutyl 2,3-dihydroxysuccinateに関する追加情報

Introduction to Diisobutyl 2,3-dihydroxysuccinate (CAS No. 4054-82-4)

Diisobutyl 2,3-dihydroxysuccinate, a compound with the chemical formula C₁₁H₁₈O₆, is a significant molecule in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 4054-82-4, has garnered attention due to its versatile applications in biochemical synthesis and drug development. The structure of Diisobutyl 2,3-dihydroxysuccinate consists of two isobutyl groups attached to a succinate backbone, which is hydroxylated at the 2 and 3 positions. This unique configuration imparts distinct chemical properties that make it valuable in various scientific and industrial applications.

The compound's significance is further underscored by its role in the synthesis of chiral intermediates, which are crucial in the pharmaceutical industry. Chiral molecules are non-superimposable mirror images of each other, and they often exhibit different biological activities. Diisobutyl 2,3-dihydroxysuccinate serves as an excellent precursor for the preparation of such chiral compounds, enabling the development of more effective and targeted therapeutics.

In recent years, there has been a surge in research focused on the development of novel biodegradable polymers. Diisobutyl 2,3-dihydroxysuccinate has emerged as a key monomer in this domain. Its hydroxyl groups facilitate copolymerization with other monomers, leading to the formation of polymers with desirable mechanical and thermal properties. These polymers are finding applications in drug delivery systems, where their biodegradability and biocompatibility are highly advantageous.

Moreover, Diisobutyl 2,3-dihydroxysuccinate has been explored in the context of green chemistry initiatives. The demand for environmentally friendly chemical processes has led to the investigation of sustainable synthetic routes for this compound. Researchers have been particularly interested in catalytic methods that minimize waste and energy consumption. For instance, recent studies have demonstrated the efficacy of enzymatic catalysis in the synthesis of Diisobutyl 2,3-dihydroxysuccinate, highlighting its potential as a model compound for green chemistry applications.

The pharmaceutical industry has also shown keen interest in Diisobutyl 2,3-dihydroxysuccinate due to its potential as a drug intermediate. Its structural features make it a suitable candidate for further functionalization, allowing chemists to design molecules with specific biological activities. For example, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. These studies have not only expanded our understanding of Diisobutyl 2,3-dihydroxysuccinate but also opened new avenues for drug discovery.

Another area where Diisobutyl 2,3-dihydroxysuccinate has made a notable impact is in materials science. The compound's ability to form stable complexes with metal ions has led to its use as a ligand in various catalytic systems. These metal complexes have been employed in cross-coupling reactions, which are pivotal in organic synthesis. The efficiency and selectivity offered by these catalysts have made them indispensable tools in both academic research and industrial settings.

Recent advancements in computational chemistry have further enhanced our understanding of Diisobutyl 2,3-dihydroxysuccinate's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. This information has been instrumental in designing more effective synthetic strategies and optimizing reaction conditions.

The versatility of Diisobutyl 2,3-dihydroxysuccinate extends to its role as an additive in industrial processes. Its compatibility with a wide range of solvents and its stability under various conditions make it an ideal candidate for use as a processing aid. For instance, it has been utilized in polymer processing to improve flowability and reduce processing temperatures.

In conclusion, Diisobutyl 2,3-dihydroxysuccinate (CAS No. 4054-82-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its applications range from pharmaceutical intermediates to sustainable polymers and catalytic ligands. The ongoing research into this molecule continues to uncover new possibilities and reinforce its importance in modern chemistry.

4054-82-4 (Diisobutyl 2,3-dihydroxysuccinate) 関連製品

- 62961-64-2(D-(-)-Diisopropyl Tartrate)

- 13811-71-7(Diethyl D-(-)-Tartrate)

- 62563-15-9((2S,3S)-Dibutyl 2,3-dihydroxysuccinate)

- 7554-12-3(Diethyl DL-Malate)

- 87-91-2((+)-Diethyl L-tartrate)

- 87-92-3((2R,3R)-Dibutyl 2,3-dihydroxysuccinate)

- 2217-15-4((+)-Diisopropyl L-Tartrate)

- 83541-68-8((-)-Diisopropyl-L-malate)

- 691-84-9(Diethyl L-(-)-Malate)

- 7554-28-1(Diethyl D-Malate)